2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a benzene ring attached to an amide group.
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture. The product is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can be compared with other benzamide derivatives such as:
2,3-dimethoxybenzamide: Lacks the sulfonamide group, resulting in different biological activities.
4-sulfamoylbenzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
N-(4-sulfamoylphenyl)benzamide: Similar structure but without the methoxy groups, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-5-3-4-12(14(13)22-2)15(18)17-10-6-8-11(9-7-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMZEGLWAFVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.